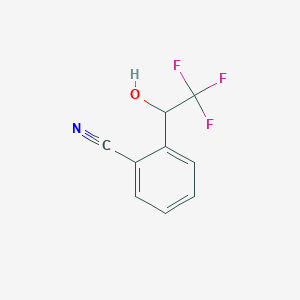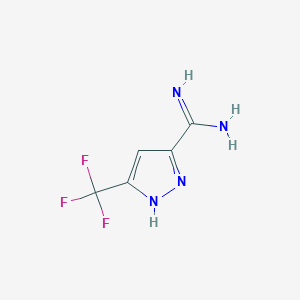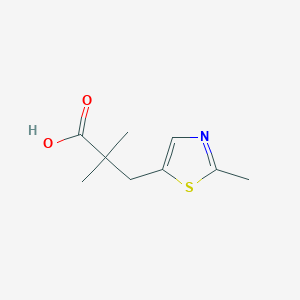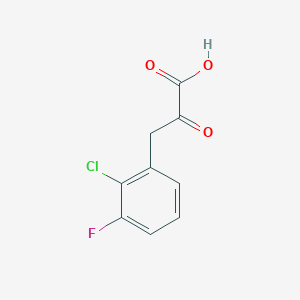
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C9H6ClFO3. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a 2-oxopropanoic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-fluorobenzene.
Friedel-Crafts Acylation: The benzene ring undergoes Friedel-Crafts acylation with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Oxidation: The resulting product is then oxidized to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo further oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of 3-(2-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid.
Oxidation: Formation of more oxidized derivatives, potentially leading to ring cleavage products.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets. The 2-oxopropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-4-fluorophenyl)-2-oxopropanoic acid
- 3-(2-Chloro-3-bromophenyl)-2-oxopropanoic acid
- 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning can significantly influence its reactivity, biological activity, and physicochemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H6ClFO3 |
|---|---|
Peso molecular |
216.59 g/mol |
Nombre IUPAC |
3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clave InChI |
DQMNCTQCMREZJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Cl)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Ethoxyphenyl)cyclopropyl]methanol](/img/structure/B15320290.png)
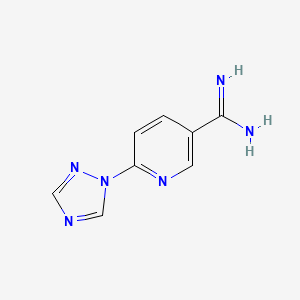
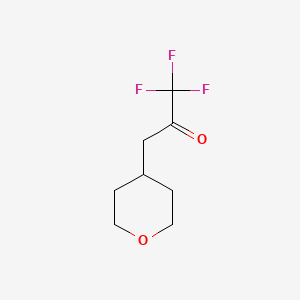
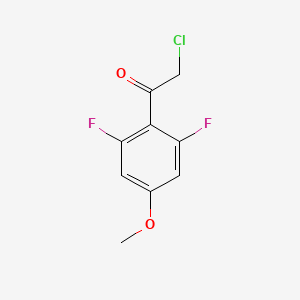
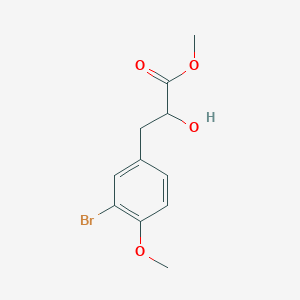

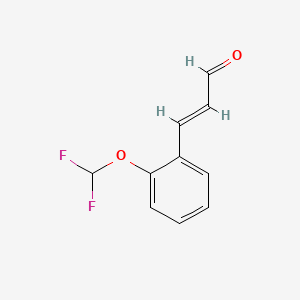
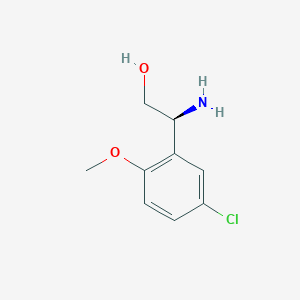

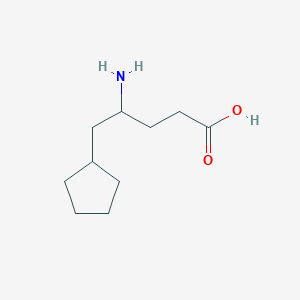
![1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine](/img/structure/B15320358.png)
